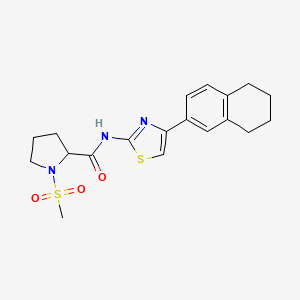
1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a fascinating compound known for its complex structure, which combines elements from various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide involves several key steps:
Formation of the pyrrolidine ring: : This step often uses a cyclization reaction involving a precursor with a linear chain that includes a nitrogen atom.
Thiazole ring introduction: : A reaction involving 2-bromo-4-thiazole carboxylic acid and an appropriate amine derivative is commonly used.
Sulfonamide formation: : This typically involves the reaction of the sulfonyl chloride with a secondary amine.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but is optimized for efficiency, yield, and cost. The use of continuous flow reactors, automated systems, and advanced purification methods like high-performance liquid chromatography (HPLC) can streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly involving the thiazole and pyrrolidine rings.
Reduction: : Reduction of the sulfonyl group can yield derivatives with different properties.
Substitution: : Nucleophilic substitution reactions can be performed on the aromatic rings or the carboxamide group.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate, chromium trioxide.
Reduction reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens (e.g., chlorine, bromine), amines, and thiols.
Major Products
Oxidation: : Derivatives with hydroxyl groups or other oxygen-containing functionalities.
Reduction: : Compounds with altered electronic properties and potentially different biological activities.
Substitution: : Various analogs with modified pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide finds its utility in a broad range of scientific research areas:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a biochemical probe to study protein-ligand interactions.
Industry: : Utilized in the development of specialized materials and catalysts.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can bind to specific enzymes or receptors, modifying their activity.
Pathways Involved: : It often affects pathways related to cell signaling, inflammation, or metabolic regulation, depending on its structural analogs and modifications.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide offers unique advantages:
Uniqueness: : Its combination of sulfonyl, pyrrolidine, and thiazole rings is less common, providing distinctive chemical and biological properties.
Similar Compounds: : Other compounds in its class may include derivatives with similar backbones but different substituents, leading to varied activities.
In sum, this compound stands out for its synthetic versatility, broad range of reactivity, and significant applications in science and industry. The chemistry behind its preparation and the scope of its utility make it a truly compelling subject for research and development. Intrigued?
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-27(24,25)22-10-4-7-17(22)18(23)21-19-20-16(12-26-19)15-9-8-13-5-2-3-6-14(13)11-15/h8-9,11-12,17H,2-7,10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZJZJXXCRQKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














